molecular formula C12H22N2O3 B13445828 Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B13445828
M. Wt: 242.31 g/mol
InChI Key: YNDIZCMKDPECRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is unique due to its specific tert-butylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)13-11(16)14-7-5-9(6-8-14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16)

InChI Key

YNDIZCMKDPECRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.